6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one
Description
Overview of Azabicyclic Ring Systems in Synthetic Methodology
Azabicyclic ring systems are foundational scaffolds in a vast array of biologically active natural products and pharmaceutical agents. nih.govexlibrisgroup.comnih.gov Their rigid, three-dimensional structures offer a level of conformational constraint that is highly sought after in drug design, as it can lead to increased potency and selectivity for biological targets. The synthesis of these complex frameworks has been a long-standing challenge and a driver of innovation in organic chemistry, with numerous strategies developed for their construction. nih.gov These methods include transition-metal-catalyzed cyclizations, cycloaddition reactions, and ring-closing metathesis, among others. nih.govthieme-connect.com
Significance of Bridged Lactams in Constrained Scaffold Design
Bridged lactams, a key feature of 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one, are particularly noteworthy for their ability to enforce non-planar geometries on the typically planar amide bond. nih.govnih.gov This distortion from planarity results in a twisted amide bond, which significantly alters the chemical reactivity of the lactam, making the carbonyl carbon more electrophilic. nih.govnih.gov This inherent reactivity can be harnessed in synthetic chemistry for further functionalization. nih.gov Furthermore, the unique three-dimensional shape of bridged lactams makes them valuable scaffolds in fragment-based drug discovery and for creating conformationally constrained analogues of biologically active molecules. nih.govresearchgate.net
Historical Context of Azabicyclo[3.1.0]hexane Derivatives in Chemical Synthesis
The 3-azabicyclo[3.1.0]hexane core is a prominent structural motif found in a variety of natural products and synthetic compounds with diverse biological activities. exlibrisgroup.comnih.govresearchgate.net Historically, the synthesis of this bicyclic system has been an area of active research. exlibrisgroup.comnih.gov Early methods often involved multi-step sequences, but significant progress has been made in developing more efficient and stereoselective routes. researchgate.netacs.org Modern approaches frequently employ transition-metal catalysis and cycloaddition reactions to construct the bicyclic core. exlibrisgroup.comacs.orgresearchgate.net The development of synthetic routes to these derivatives has been driven by their potential as non-narcotic analgesics, DNA alkylating agents, and inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake transporters. researchgate.net
Strategic Importance of Fluorine Introduction in Organic Synthesis
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. mdpi.comacs.orgnih.gov Fluorine, being the most electronegative element, imparts unique properties to organic compounds. britannica.comwikipedia.org The substitution of hydrogen with fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. mdpi.comnih.govnih.gov Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. nih.govnih.gov The development of new and efficient fluorination methods is an ongoing area of intense research. mdpi.comsciencedaily.com
Impact of Geminal Difluorination on Molecular Design and Reactivity
The geminal difluoro (CF2) group, as present in this compound, is of particular interest. This motif can act as a bioisostere for carbonyl groups or ethers, and its introduction can significantly alter the conformational preferences of a molecule. nih.govnih.gov The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of neighboring protons and the reactivity of adjacent functional groups. nih.gov Furthermore, gem-difluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov The synthesis of gem-difluorinated compounds often requires specialized reagents and reaction conditions. beilstein-journals.orgrsc.orgacs.org
Role of Fluorinated Scaffolds in Modern Synthetic Chemistry
Fluorinated scaffolds have become indispensable tools in modern synthetic chemistry. chimia.ch They serve as versatile building blocks for the construction of complex molecules with tailored properties. The unique physicochemical characteristics imparted by fluorine, such as altered electronics and conformational biases, are leveraged to fine-tune the properties of the final products. nih.govnih.gov The demand for novel fluorinated scaffolds continues to drive the development of innovative synthetic methodologies, including transition metal-catalyzed C-H bond functionalization to introduce fluorine-containing groups. chimia.ch
Rationale for Dedicated Research on this compound
Dedicated research into this compound is driven by the synergistic combination of its structural features. researchgate.netscispace.comnih.gov The rigid, bicyclic lactam framework provides a well-defined three-dimensional structure, while the gem-difluorinated cyclopropane (B1198618) ring introduces unique electronic and conformational properties. researchgate.netnih.gov This combination makes it an attractive scaffold for medicinal chemistry, offering the potential for enhanced biological activity and improved pharmacokinetic properties. nih.gov The synthesis of this specific molecule presents a unique challenge, requiring the strategic application of both cyclopropanation and fluorination methodologies. researchgate.netbeilstein-journals.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C5H5F2NO |
| Molecular Weight | 133.10 g/mol |
| CAS Number | 159397-66-7 |
| InChIKey | ITWSYPVTIHBDAL-UHFFFAOYSA-N |
| SMILES | C1C2C(C2(F)F)C(=O)N1 |
Scope and Objectives of the Academic Research
While direct research on this compound is limited, the scope and objectives of academic research into this compound can be inferred from studies on closely related analogs, such as other substituted 3-azabicyclo[3.1.0]hexanes and gem-difluorinated cyclopropanes.
The primary objectives of investigating this and similar compounds include:
Development of Novel Synthetic Methodologies: A significant area of research focuses on establishing efficient and stereoselective synthetic routes to access the 3-azabicyclo[3.1.0]hexane scaffold. researchgate.net For fluorinated derivatives, this includes exploring novel fluorination techniques and cyclopropanation reactions.
Exploration as a Bioisosteric Scaffold: Researchers aim to utilize the 6,6-difluoro-3-azabicyclo[3.1.0]hexane core as a conformationally restricted building block in the design of new therapeutic agents. The rigid framework allows for precise positioning of pharmacophoric groups, potentially leading to improved potency and selectivity.
Investigation of Physicochemical and Pharmacokinetic Properties: A key objective is to understand how the gem-difluoro substitution on the cyclopropane ring influences properties such as lipophilicity, metabolic stability, and pKa. This knowledge is crucial for designing drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Application in the Synthesis of Biologically Active Molecules: The ultimate goal is to incorporate the this compound moiety into larger molecules to develop novel inhibitors of enzymes or modulators of receptors implicated in various diseases.
Table 2: Research Findings on Related 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound Class | Research Focus | Key Findings |
| CHF₂-substituted 3-azabicyclo[3.1.0]hexanes | Synthesis | Development of a general and efficient method via photochemical decomposition of CHF₂-pyrazolines. scispace.com |
| 3-Benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | Synthesis | Two-step process leading to the target compound, albeit in low overall yield. researchgate.net |
| Fluorinated 3-azabicyclo[3.1.0]hexanes | Synthesis | Exploiting the reactivity of gem-difluorocyclopropenes in dipolar cycloaddition reactions with azomethine ylides to afford new fluorinated scaffolds. researchgate.net |
| 6,6-Difluorobicyclo[3.1.0]hexane derivatives | Physicochemical Properties | Gem-difluorination was found to decrease pKa values by 0.3 - 0.5 units and LogP values by 0.54 - 0.55 units compared to non-fluorinated counterparts. researchgate.netnuph.edu.ua |
The research on these related compounds underscores the synthetic challenges and the potential rewards of accessing and utilizing fluorinated 3-azabicyclo[3.1.0]hexane scaffolds. The findings from these studies provide a strong foundation for future investigations into the specific properties and applications of this compound.
Structure
3D Structure
Properties
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NO/c6-5(7)2-1-8-4(9)3(2)5/h2-3H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWSYPVTIHBDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,6 Difluoro 3 Azabicyclo 3.1.0 Hexan 2 One and Its Precursors
Retrosynthetic Strategies for the Bicyclic Lactam Core
Retrosynthetic analysis of the 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one core reveals several potential bond disconnections that inform the design of synthetic routes. A primary strategy involves the formation of the cyclopropane (B1198618) ring as a key step. This can be envisioned through an intramolecular cyclization of a suitably functionalized pyrrolidinone precursor or an intermolecular reaction where the cyclopropane is formed from an alkene precursor.
Another significant retrosynthetic approach focuses on the construction of the pyrrolidinone ring onto a pre-existing gem-difluorocyclopropane scaffold. This strategy hinges on the availability of functionalized 1,1-difluorocyclopropane derivatives that can undergo annulation to form the five-membered lactam ring. The choice of strategy often depends on the availability of starting materials and the desired stereochemical outcome.
Novel Approaches to the Construction of the 3-Azabicyclo[3.1.0]hexane Framework
Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the 3-azabicyclo[3.1.0]hexane skeleton. mdpi.com These methods often offer advantages in terms of yield, stereoselectivity, and atom economy over traditional approaches. Key strategies include cycloaddition reactions and intramolecular cyclopropanation.
Cycloaddition reactions are powerful tools for the rapid assembly of cyclic structures. In the context of 3-azabicyclo[3.1.0]hexane synthesis, both [3+2]-dipolar and photochemical cycloadditions have proven to be effective.
A notable approach for the synthesis of fluorinated 3-azabicyclo[3.1.0]hexanes involves the [3+2]-dipolar cycloaddition of gem-difluorocyclopropenes with azomethine ylides. researchgate.netnih.gov This reaction provides a direct route to the core bicyclic system. researchgate.netnih.gov Azomethine ylides, which can be generated in situ from various precursors such as α-amino acids, react with the strained double bond of the gem-difluorocyclopropene to afford the desired 3-azabicyclo[3.1.0]hexane framework. researchgate.netnih.gov This methodology is particularly advantageous as it introduces the gem-difluoro moiety in a single, stereocontrolled step. The reaction conditions can be optimized to achieve good yields and diastereoselectivities. researchgate.net
| Dipolarophile | 1,3-Dipole | Product | Reference |
| gem-Difluorocyclopropene | Azomethine Ylide | Fluorinated 3-azabicyclo[3.1.0]hexane | researchgate.netnih.gov |
Photochemical methods offer an alternative pathway for the construction of the 3-azabicyclo[3.1.0]hexane ring system. One such method involves the photochemical decomposition of CHF2-substituted pyrazolines. nih.govscispace.com In this process, a [3+2] cycloaddition between a difluoromethylated diazoalkane and an alkene (such as a maleimide (B117702) derivative) initially forms a pyrazoline intermediate. nih.gov Subsequent photolysis of the pyrazoline leads to the extrusion of nitrogen gas and the formation of a 1,3-biradical, which then collapses to form the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane system. nih.govscispace.com This approach is valued for its operational simplicity and use of mild conditions. nih.gov
| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |
| Maleimide derivative | Difluoromethyldiazomethane | Pyrazoline | CHF2-substituted 3-azabicyclo[3.1.0]hexane derivative | nih.govscispace.com |
Intramolecular cyclopropanation of appropriately designed precursors is a widely used and effective strategy for the synthesis of the 3-azabicyclo[3.1.0]hexane core. These reactions often utilize transition metal catalysis to promote the formation of the cyclopropane ring.
The metal-catalyzed oxidative cyclization of 1,6-enynes is a powerful method for constructing bicyclic systems. rsc.org In the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, N-allylynamides serve as suitable precursors. acs.org Catalysts based on gold or palladium can effectively mediate the cyclization of these substrates. acs.orgnih.gov For instance, a gold-catalyzed process using an oxidant like pyridine (B92270) N-oxide can convert N-allylynamides into 3-azabicyclo[3.1.0]hexan-2-one derivatives in moderate to high yields. acs.org Similarly, palladium catalysis can achieve enantioselective cyclization of enyne derivatives to furnish bicyclo[3.1.0]hexane skeletons. nih.gov These methods are attractive due to their ability to generate molecular complexity in a single step.
| Substrate | Catalyst System | Product | Reference |
| N-Allylynamide | IMesAuCl/AgBF4, Pyridine N-oxide | 3-Aza-bicyclo[3.1.0]hexan-2-one derivative | acs.org |
| 1,6-Enyne derivative | Pd-i-Pr-SPRIX complex | Bicyclo[3.1.0]hexane skeleton | nih.gov |
Intramolecular Cyclopropanation Strategies
Ruthenium(II)-Catalyzed Intramolecular Cyclopropanation of α-Diazoacetates
Ruthenium(II)-catalyzed intramolecular cyclopropanation of α-diazoacetates represents a powerful method for constructing the 3-azabicyclo[3.1.0]hexane skeleton. This reaction proceeds through the formation of a ruthenium carbene intermediate from an allylic diazoacetate precursor. The carbene then undergoes an intramolecular addition to the double bond, yielding the fused cyclopropane ring system characteristic of the target scaffold.
This approach has been successfully utilized in the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a crucial component in several antiviral medications. While not the difluoro analog, this synthesis demonstrates the viability of the method for creating the core bicyclic structure. The process involves multiple steps, starting from 3-methyl-2-butenol to achieve a gram-scale synthesis of the bicyclic amine. Water-soluble Ru(II)-Amm-Pheox catalysts have also been developed, demonstrating high yields and excellent enantioselectivities for the intramolecular cyclopropanation of various diazo ester and Weinreb amide derivatives to form bicyclic lactones and lactams.
| Catalyst System | Substrate Type | Product | Key Features |
|---|---|---|---|
| Ru(II) Complexes | Allylic α-diazoacetates | 3-Azabicyclo[3.1.0]hexane derivatives | Forms the core bicyclic structure efficiently. |
| Water-soluble Ru(II)-Amm-Pheox | Diazo ester and Weinreb amide derivatives | Bicyclic cyclopropane-fused lactones and lactams | High yields (up to 99%) and enantioselectivities (up to 99% ee); catalyst is reusable. researchgate.net |
Ring-Closing Metathesis (RCM) Approaches
Ring-Closing Metathesis (RCM) is a versatile and powerful tool in organic synthesis for the formation of cyclic compounds, including the bicyclic lactam core of 3-azabicyclo[3.1.0]hexan-2-one. This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to form a new double bond within a molecule by joining two existing terminal alkenes, releasing ethylene (B1197577) as a byproduct.
For the synthesis of azabicyclic structures, a suitable diene precursor is required. For instance, cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives can undergo RCM to produce bridged azabicyclo[m.n.1]alkenes. This strategy transforms readily available starting materials into complex bicyclic systems. While direct application to this compound is not prominently detailed, the principle allows for the construction of the five-membered lactam ring from an appropriately substituted cyclopropane precursor containing two alkenyl chains. The key is the design of a precursor that, upon metathesis, yields the desired fused ring system.
Rearrangement Reactions for Lactam Ring Formation
Rearrangement reactions are fundamental in organic synthesis for restructuring molecular skeletons. For the formation of the lactam ring in the 3-azabicyclo[3.1.0]hexane system, several classical name reactions are applicable, transforming cyclic precursors into the desired amide-containing ring.
The Hofmann-Löffler-Freytag (HLF) reaction provides a method for synthesizing pyrrolidines (five-membered rings) from N-halogenated amines. nih.gov The reaction is typically initiated by heat or UV light in the presence of a strong acid. scispace.com The process involves the homolytic cleavage of the nitrogen-halogen bond to form a nitrogen-centered radical. This radical then abstracts a hydrogen atom from the δ-carbon through an intramolecular 1,5-hydrogen atom transfer, which proceeds via a stable six-membered ring transition state. nih.govnih.gov The resulting carbon-centered radical then abstracts a halogen atom, forming a δ-haloamine, which undergoes intramolecular cyclization upon treatment with a base to yield the pyrrolidine (B122466) ring. nih.gov
While the HLF reaction directly produces a cyclic amine rather than a lactam, the resulting pyrrolidine ring is the core structure of the desired lactam. The pyrrolidine can then be oxidized to form the corresponding lactam, making the HLF reaction a key step in a multi-stage synthesis of the 3-azabicyclo[3.1.0]hexane framework.
The Beckmann rearrangement and the Schmidt reaction are classic methods for converting cyclic ketones into lactams through ring expansion. core.ac.ukref.ac.ukchemrxiv.org These reactions are highly relevant for the synthesis of the 3-azabicyclo[3.1.0]hexan-2-one core from a corresponding cyclopropyl-fused cyclopentanone (B42830) precursor.
The Beckmann rearrangement transforms an oxime into an amide. chemrxiv.orgnih.gov A cyclic ketoxime, derived from the corresponding ketone, when treated with an acid (e.g., sulfuric acid, polyphosphoric acid), undergoes rearrangement where the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, forming the lactam. researchgate.net This method is famously used in the industrial production of ε-caprolactam for Nylon-6. researchgate.net
The Schmidt reaction offers a more direct conversion of a cyclic ketone to a lactam using hydrazoic acid (HN₃) under acidic conditions. ref.ac.uknih.gov The reaction proceeds by the addition of hydrazoic acid to the protonated ketone, followed by dehydration and rearrangement with the loss of dinitrogen gas. The choice of acid can influence the ratio of isomeric lactam products when the ketone is unsymmetrical. core.ac.ukorganic-chemistry.org Both methods have been successfully applied to the synthesis of various bicyclic lactams. core.ac.ukref.ac.uk
| Reaction | Starting Material | Reagents | Product | Key Feature |
|---|---|---|---|---|
| Beckmann Rearrangement | Cyclic Ketoxime | Acid (H₂SO₄, PPA) | Lactam | Rearrangement of an oxime to an amide. chemrxiv.orgresearchgate.net |
| Schmidt Reaction | Cyclic Ketone | Hydrazoic Acid (HN₃), Acid | Lactam | Direct conversion of a ketone to a lactam. ref.ac.uk |
Introduction of the Geminal Difluoromethylene Moiety
The introduction of the geminal difluoromethylene group at the C6 position is a critical step that imparts unique properties to the final molecule. This can be achieved either by building the difluorocyclopropane ring from an alkene or by direct fluorination of a pre-formed bicyclic ketone.
Direct fluorination methods involve the conversion of a carbonyl group at the C6 position of a 3-azabicyclo[3.1.0]hexan-6-one precursor into the CF₂ group.
One of the most common methods for the α-fluorination of ketones is through the use of electrophilic fluorinating agents. organic-chemistry.org Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. ref.ac.uknih.gov The reaction typically proceeds by generating an enol or enolate form of the ketone, which then attacks the electrophilic fluorine source. core.ac.uk To achieve gem-difluorination, the reaction must be performed twice. The introduction of the first fluorine atom can deactivate the molecule, sometimes requiring harsher conditions for the second fluorination.
Another powerful technique is deoxofluorination, which directly converts a carbonyl group (C=O) into a geminal difluoride (CF₂). Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for this transformation. organic-chemistry.org This one-step conversion is highly advantageous for installing the gem-difluoro moiety onto a pre-existing bicyclic ketone scaffold.
| Method | Reagent(s) | Precursor | Transformation |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor® | Ketone (or its enol/enolate) | C(O)CH₂ → C(O)CHF → C(O)CF₂ |
| Deoxofluorination | DAST, Deoxo-Fluor® | Ketone | C=O → CF₂ |
An alternative strategy involves the synthesis of the difluorocyclopropane ring from an appropriate alkene precursor using a difluorocarbene source. Reagents such as sodium chlorodifluoroacetate (ClCF₂CO₂Na) or trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) can be used to generate difluorocarbene (:CF₂), which then undergoes a [2+1] cycloaddition with an alkene to form the 1,1-difluorocyclopropane ring system.
Fluorinating Reagents and Conditions (e.g., DAST, Selectfluor)
The introduction of the gem-difluoro moiety at the C6 position is a pivotal step in the synthesis. This transformation is typically achieved by the fluorination of a corresponding ketone precursor, 3-azabicyclo[3.1.0]hexan-6-one. The choice of fluorinating agent is crucial and depends on the substrate's reactivity and the desired reaction conditions. Two common reagents for such transformations are Diethylaminosulfur Trifluoride (DAST) and Selectfluor.
Diethylaminosulfur Trifluoride (DAST) is a nucleophilic fluorinating agent widely used for the conversion of carbonyl compounds to gem-difluorides. sci-hub.sesigmaaldrich.com The reaction mechanism involves the initial reaction of the ketone with DAST to form a fluorosulfurane intermediate, which then collapses to yield the difluorinated product. DAST is effective but is known to be thermally unstable, which can pose challenges, particularly in large-scale applications. sci-hub.sesoci.org An alternative with improved thermal stability is bis(2-methoxyethyl)aminosulfur trifluoride (DeoxoFluor), which often exhibits similar or better reactivity. sci-hub.sesoci.org
Selectfluor® , or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is an electrophilic fluorinating agent of the N-F class. soci.org Unlike DAST, it is a user-friendly, stable, and non-volatile solid. It is primarily used to fluorinate activated C-H bonds, such as those in the α-position to a carbonyl group, to produce mono- or difluoro-β-dicarbonyl compounds. researchgate.net While its direct application for the gem-difluorination of a simple ketone like the 3-azabicyclo[3.1.0]hexan-6-one precursor is less common than DAST, it is highly effective for fluorinating substrates with activated methylene (B1212753) groups. researchgate.net
The selection between these reagents often involves a trade-off between reactivity, safety, and substrate compatibility.
| Reagent | Type | Typical Application | Advantages | Disadvantages |
|---|---|---|---|---|
| DAST (Diethylaminosulfur Trifluoride) | Nucleophilic | Deoxyfluorination of alcohols, aldehydes, and ketones (C=O to CF₂) | Effective and widely used sci-hub.sesigmaaldrich.com | Thermally unstable, potentially explosive on scale sci-hub.sesoci.org |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Fluorination of activated C-H bonds, enamines, enolates researchgate.net | Stable, non-volatile solid; user-friendly soci.org | Requires an activated substrate; strong oxidant researchgate.net |
Stereoselective Synthesis of this compound
The 3-azabicyclo[3.1.0]hexane core contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. The development of stereoselective methods is essential for accessing specific, biologically active isomers. Strategies often focus on controlling the relative (diastereoselective) and absolute (enantioselective) stereochemistry of the bicyclic system.
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
Asymmetric synthesis provides a direct route to enantiomerically pure compounds. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed. For instance, in the synthesis of related difluorocyclopropane systems, N-acylimidazolidinone chiral auxiliaries have been used to achieve diastereoselective difluorocyclopropanation. beilstein-journals.org While a specific application to this compound is not detailed in the literature, this approach represents a viable strategy. The general principle involves attaching a chiral auxiliary (e.g., an Evans auxiliary) to the nitrogen of the azabicyclo[3.1.0]hexane precursor to control the facial selectivity of subsequent reactions. researchgate.net
Catalytic asymmetric synthesis employs a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. This method is often more efficient than using stoichiometric chiral auxiliaries. For the 3-azabicyclo[3.1.0]hexane scaffold, asymmetric synthesis using optically active reagents, substrates, or catalysts is a known strategy to obtain specific stereoisomers. google.com For example, gold(III)-catalyzed annulations have been utilized to synthesize related 3-azabicyclo[3.1.0]hexan-2-imines, demonstrating the applicability of transition metal catalysis to this ring system. ucsb.edu
Diastereoselective Approaches
Diastereoselective synthesis aims to control the relative configuration of stereocenters. In the context of the 3-azabicyclo[3.1.0]hexane system, this often relates to the cis or trans relationship between substituents on the rings. Synthetic studies on related 3-azabicyclo[3.1.0]hexane-2-carboxylic acids have shown that reaction conditions can be tuned to selectively produce either the cis or trans diastereomer. researchgate.net This level of control is crucial for building the desired molecular architecture. Another powerful diastereoselective method involves the [3+2] annulation of cyclopropenes with aminocyclopropanes, which has been shown to be highly diastereoselective when using difluorocyclopropenes, providing access to complex bicyclic scaffolds with three contiguous stereocenters. rsc.org
Considerations for Scalable Synthesis and Process Optimization
Transitioning a synthetic route from laboratory scale to industrial production requires careful process optimization to ensure safety, efficiency, and economic viability.
Key considerations for the synthesis of this compound include:
Reagent Safety and Cost: As noted, the thermal instability of DAST makes it less suitable for large-scale synthesis, favoring the use of safer alternatives like DeoxoFluor. soci.org The cost of reagents, particularly expensive transition metal catalysts or complex fluorinating agents, must also be minimized.
Minimizing Chromatography: Purification by column chromatography is often impractical and costly on a large scale. Process development focuses on designing reaction sequences where intermediates or the final product can be isolated and purified through crystallization or distillation. lookchem.comverixiv.orgfigshare.com
Process Robustness: The synthetic route must be robust and reproducible. This involves optimizing reaction conditions (temperature, concentration, reaction time) to maximize yield and purity while minimizing the formation of byproducts. For example, scalable processes for related bicyclo[3.1.0]hexanones have been developed that avoid toxic oxidants and reduce the equivalents of costly silver salts. lookchem.com
Telescoped Processes: Combining multiple reaction steps into a single "telescoped" or one-pot process without isolating intermediates can significantly improve efficiency and reduce waste, as demonstrated in the scalable synthesis of a key bicyclo[3.1.0]hexanone intermediate. verixiv.orgfigshare.com
The development of a scalable synthesis for this compound would likely leverage these principles, focusing on a safe, cost-effective, and high-yielding route that avoids problematic reagents and purification methods.
Mechanistic Investigations of Reactions Involving 6,6 Difluoro 3 Azabicyclo 3.1.0 Hexan 2 One
Elucidation of Reaction Pathways for Formation of the Bicyclic Lactam
The synthesis of the 3-azabicyclo[3.1.0]hexane framework, particularly with gem-difluoro substitution on the cyclopropane (B1198618) ring, can be achieved through several strategic approaches. While direct mechanistic studies for 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one are not extensively detailed in the reviewed literature, plausible pathways can be inferred from the synthesis of closely related analogues.
One prominent pathway involves a multi-step sequence initiated by a [3+2] cycloaddition reaction. In the synthesis of a related compound, 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, the reaction proceeds between an in situ generated difluoromethyl diazoalkane and a maleimide (B117702) derivative. researchgate.net This cycloaddition leads to the formation of a Δ²-pyrazoline intermediate. researchgate.net The subsequent step involves the extrusion of nitrogen gas (N₂) from the pyrazoline, which can be induced either thermally or photochemically, with photochemical conditions often proving more effective. nih.gov This denitrogenation step is key to the formation of the cyclopropane ring.
A second major pathway for the construction of the gem-difluorocyclopropane moiety is the direct addition of difluorocarbene (:CF₂) to a suitable unsaturated precursor, which in the case of this compound would likely be a 2-pyrrolinone derivative. Difluorocarbene is a highly reactive intermediate that can be generated from various precursors. researchgate.net
The table below summarizes the key characteristics of these two proposed reaction pathways.
| Feature | Photochemical Pathway | Difluorocarbene Addition Pathway |
| Key Reactants | Difluoromethyl diazoalkane, Maleimide/Pyrrolinone derivative | Difluorocarbene precursor, Pyrrolinone derivative |
| Key Intermediates | Pyrazoline, 1,3-Biradical | Difluorocarbene |
| Primary Transformation | [3+2] Cycloaddition followed by Denitrogenation | [2+1] Cycloaddition (Cyclopropanation) |
| Reaction Inducer | Light (Photons) or Heat | Thermal or Chemical activation of precursor |
Influence of Fluorine Atoms on Reaction Mechanisms and Transition States
The presence of two fluorine atoms at the 6-position significantly influences the reactivity and energetics of the reactions leading to the formation of the bicyclic lactam. The high electronegativity of fluorine atoms alters the electronic properties of the molecule and any intermediates, which in turn affects the stability of transition states.
In the context of difluorocarbene addition, the gem-difluoro group makes the carbene an electrophilic species. This electrophilicity is a key factor in its reaction with the electron-rich double bond of a pyrrolinone precursor. The fluorine atoms also contribute to a higher ring-strain energy in the resulting gem-difluorocyclopropane compared to its non-fluorinated counterpart (approximately 42.4 kcal/mol versus 27.1 kcal/mol). rsc.org This increased strain can influence the kinetics of the cyclopropanation step and the subsequent stability of the product.
The electron-withdrawing nature of the gem-difluoro group can also destabilize any adjacent carbocationic character that might develop in a stepwise mechanism, potentially favoring a more concerted cycloaddition pathway. rsc.org Furthermore, the redistribution of s- and p-character in the C-C bonds of the formed gem-difluorocyclopropane ring leads to a shortening of the adjacent C1-C2 bond and a lengthening of the distal C1-C3 bond, which can impact the reactivity of the bicyclic system in subsequent transformations. rsc.org
Studies on Key Intermediates and Transient Species
The transient species involved in the formation of this compound are central to understanding the reaction mechanism.
In the photochemical route, the pyrazoline derivative is a crucial, isolable intermediate. nih.gov Following the initial [3+2] cycloaddition, this five-membered heterocyclic ring contains a nitrogen-nitrogen double bond. The subsequent photochemical irradiation leads to the cleavage of the C-N bonds, resulting in the formation of a 1,3-biradical intermediate after the extrusion of dinitrogen. nih.gov The final step is the recombination of this biradical to form the thermodynamically stable cyclopropane ring. The stereochemistry of the final product is often determined at this stage.
For the difluorocarbene addition pathway, the primary transient species is difluorocarbene (:CF₂). This species is typically generated in situ from a stable precursor. researchgate.net The singlet ground state of difluorocarbene is stabilized by π-donation from the fluorine atoms to the vacant p-orbital of the carbon, yet it remains a moderately electrophilic species. researchgate.net Its reaction with an alkene is generally a concerted [2+1] cycloaddition, although stepwise mechanisms involving zwitterionic intermediates can also be considered, depending on the electronic nature of the alkene.
Computational Support for Mechanistic Proposals
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for corroborating proposed reaction mechanisms, characterizing transition states, and calculating the energetics of reaction pathways.
For the formation of related 3-azabicyclo[3.1.0]hexane systems, DFT calculations have been employed to study the mechanism of [3+2] cycloaddition reactions between cyclopropenes and azomethine ylides. beilstein-journals.org These studies have shown that such reactions are often controlled by the HOMO-LUMO interactions of the reactants, and the calculated transition-state energies are consistent with experimentally observed stereoselectivities. beilstein-journals.org
While specific computational studies for the formation of this compound were not found in the surveyed literature, computational analysis of analogous systems provides a framework for understanding the likely mechanistic details. For instance, theoretical studies on the intramolecular cyclopropanation of related systems could provide insights into the transition state geometries and activation barriers. nih.gov Such calculations would be instrumental in definitively distinguishing between concerted and stepwise pathways, and in quantifying the electronic effects of the gem-difluoro substitution on the reaction profile. Computational modeling could also elucidate the conformational preferences of the transition states, which is critical for understanding the stereochemical outcome of the cyclization. nih.gov
Chemical Transformations and Derivatization of 6,6 Difluoro 3 Azabicyclo 3.1.0 Hexan 2 One
Ring-Opening Reactions of the Lactam Moiety
The lactam ring in 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one is susceptible to ring-opening reactions, characteristic of cyclic amides. While specific studies detailing the hydrolysis of this exact compound are not extensively documented in the reviewed literature, the fundamental principles of lactam chemistry suggest that it can be hydrolyzed under acidic or basic conditions. This process would involve the cleavage of the amide bond (C-N bond within the five-membered ring) to yield a substituted aminocyclopropane carboxylic acid. Such transformations are crucial for converting the rigid bicyclic scaffold into a more flexible, open-chain derivative while retaining the key difluorocyclopropane moiety. The strained nature of the bicyclic system could potentially influence the rate and conditions required for such ring-opening reactions compared to simpler monocyclic lactams.
Functionalization at the Nitrogen Atom (N-Alkylation, N-Acylation)
The secondary amine nitrogen within the lactam structure of this compound serves as a key site for functionalization. The hydrogen atom on the nitrogen can be substituted through various N-alkylation and N-acylation reactions, enabling the attachment of a wide array of substituents and the synthesis of diverse compound libraries.
A documented example involves the N-arylation of the related compound, 6,6-difluoro-3-azabicyclo[3.1.0]hexane. In this synthesis, the hydrochloride salt of the parent amine is reacted with 6-chloro-2-methylpyridine-3-carbaldehyde in the presence of a base like potassium bicarbonate (KHCO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures. googleapis.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrogen atom of the azabicycle displaces the chlorine atom on the pyridine (B92270) ring to form a new C-N bond. googleapis.com This demonstrates the capacity of the nitrogen atom to act as a potent nucleophile, enabling its linkage to various aromatic and heterocyclic systems. Similar reactions can be envisaged for the lactam derivative, which, after deprotonation, would form a nucleophilic amide anion capable of reacting with alkyl halides, acyl chlorides, and other electrophiles.
Table 1: Example of N-Alkylation of the 6,6-difluoro-3-azabicyclo[3.1.0]hexane Scaffold
| Reactants | Reagents & Conditions | Product |
| 6,6-difluoro-3-azabicyclo[3.1.0]hexane HCl, 6-Chloro-2-methylpyridine-3-carbaldehyde | KHCO₃, DMSO, 75°C, 48h | 6-{6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl}-2-methylpyridine-3-carbaldehyde |
Transformations at the Carbonyl Group
The carbonyl group of the lactam is a prime target for transformations, most notably reduction. Research on analogous structures, such as 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, has shown that the carbonyl groups can be smoothly reduced. scispace.comnih.gov
In a representative reaction, the dicarbonyl compound was treated with lithium aluminum hydride (LiAlH₄) in diethyl ether, which resulted in the complete reduction of both carbonyl groups to methylenes, affording the corresponding pyrrolidine (B122466) derivative in nearly quantitative yield. nih.gov A critical observation from this study was the complete retention of the bicyclic core structure, with no cleavage of the fragile cyclopropane (B1198618) ring detected during the reaction. scispace.comnih.gov This highlights the chemical stability of the cyclopropane moiety under strong reducing conditions. This finding strongly suggests that the single carbonyl group in this compound can be similarly reduced to a methylene (B1212753) group to yield 6,6-difluoro-3-azabicyclo[3.1.0]hexane, or potentially reduced to a hydroxyl group using milder reducing agents.
Table 2: Reduction of a Carbonyl Group in a Related 3-Azabicyclo[3.1.0]hexane System
| Starting Material | Reagent & Conditions | Product | Yield | Reference |
| 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | LiAlH₄, Diethyl Ether | 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane | Nearly Quantitative | nih.gov |
Reactions Involving the Difluoromethylene Bridge
The gem-difluorocyclopropane unit is a defining feature of the molecule, significantly influencing its chemical behavior.
Direct nucleophilic substitution of the fluorine atoms on the difluoromethylene bridge is not a commonly observed transformation. The carbon-fluorine bond is exceptionally strong, and the fluorine atoms are generally poor leaving groups. The gem-dihalo arrangement on a strained cyclopropane ring makes the carbon atom sterically hindered and electronically deactivated towards traditional Sₙ2-type attacks. The literature on gem-difluorocyclopropanes indicates that their reactivity is dominated by ring-opening transformations, often mediated by transition metals, which proceed via cleavage of the C-C bonds of the cyclopropane ring rather than direct C-F bond substitution. rsc.orgrsc.org Therefore, the difluoromethylene bridge is considered a highly robust and largely inert functional group under standard nucleophilic conditions.
The gem-difluorocyclopropane ring is kinetically stable and remains intact under a wide range of synthetic conditions. beilstein-journals.orgnih.gov This stability is a key attribute that allows it to be carried through multi-step synthetic sequences, acting as a stable bioisostere. As previously mentioned, the bicyclic ring system is preserved during the harsh, nucleophilic conditions of LiAlH₄ reduction. scispace.comnih.gov Furthermore, gem-difluorocyclopropanes have been shown to be stable during catalytic hydrogenolysis, DIBAL-H reduction of esters, and oxidative cleavage of vinyl groups with KMnO₄. nih.gov The introduction of the gem-difluoro group can also enhance the metabolic stability of molecules, making this moiety particularly valuable in medicinal chemistry. nih.gov This inherent stability under both reductive and oxidative conditions underscores the utility of the 6,6-difluoro-3-azabicyclo[3.1.0]hexane core as a reliable building block in drug design.
Stereochemical Outcomes of Derivatization Reactions
Derivatization of the 3-azabicyclo[3.1.0]hexane scaffold often involves the creation or modification of stereocenters, making the stereochemical outcome of these reactions a critical consideration. The relative orientation of substituents is typically described as exo (projecting away from the five-membered ring) or endo (projecting towards the five-membered ring).
The stereochemistry of the final product is often established during the key cyclopropanation step in its synthesis. Studies on the synthesis of related 3-azabicyclo[3.1.0]hexane-6-carboxylates via dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate have demonstrated that the diastereoselectivity can be controlled by the choice of catalyst. nih.govacs.org For instance, using Rh₂(esp)₂ as a catalyst predominantly yields the exo isomer, while switching to Rh₂((S)-tetra-3,5-dibromo-TPPTTL)₄ favors the formation of the endo isomer. acs.org This highlights the ability to selectively access different stereoisomers through catalyst control.
Table 3: Catalyst Control of Stereoselectivity in the Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
| Catalyst | Product Ratio (exo:endo) | Reference |
| Rh₂(esp)₂ | >30 : 1 | acs.org |
| Rh₂((S)-tetra-3,5-dibromo-TPPTTL)₄ | 17 : 83 | acs.org |
In syntheses of other substituted 3-azabicyclo[3.1.0]hexanes, the formation of diastereomeric mixtures is common, and these isomers can often be separated using standard chromatographic techniques like silica gel chromatography. scispace.comnih.gov The ability to either control the stereochemical outcome during synthesis or separate the resulting isomers is crucial for studying the structure-activity relationships of biologically active molecules derived from this scaffold.
Application of 6,6 Difluoro 3 Azabicyclo 3.1.0 Hexan 2 One As a Synthetic Building Block
Utilization in the Construction of Complex Nitrogen-Containing Heterocycles
The strained bicyclic system of 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one serves as a versatile scaffold for the synthesis of more elaborate nitrogen-containing heterocycles. The lactam functionality and the gem-difluorocyclopropane ring can undergo various transformations to introduce additional rings and functional groups. For instance, reduction of the carbonyl group can lead to the corresponding pyrrolidine (B122466) derivative, which can be further functionalized.
Methodologies for the synthesis of 3-azabicyclo[3.1.0]hexane scaffolds have been a subject of considerable interest. These methods include intramolecular cyclopropanation and intermolecular [3+2] cycloaddition processes. scispace.com The presence of the difluoromethylene group in this compound offers a unique starting point for creating novel heterocyclic systems that incorporate fluorine, a key element in many modern pharmaceuticals. The synthesis of various functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety has been demonstrated, highlighting the utility of this scaffold. beilstein-journals.orgnih.gov
Precursor to Biologically Relevant Fluorinated Scaffolds
The incorporation of fluorine into organic molecules can significantly impact their biological properties, including metabolic stability, lipophilicity, and binding affinity. nih.gov Consequently, this compound is an attractive precursor for the synthesis of fluorinated scaffolds with potential therapeutic applications.
In drug discovery, the 3-azabicyclo[3.1.0]hexane core is recognized as a conformationally constrained isostere for the piperidine (B6355638) motif, a common feature in many bioactive compounds. scispace.comrsc.org The introduction of a gem-difluoro group onto this scaffold can lead to molecules with improved pharmacokinetic profiles. Synthetic strategies often involve the initial construction of the difluorinated bicyclic system, followed by the addition of other pharmacophoric groups. For example, the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes has been developed via the photochemical decomposition of CHF2-pyrazolines. scispace.comrsc.org
| Reagent/Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Photochemical Decomposition | Cyclopropanation | CHF2-substituted 3-azabicyclo[3.1.0]hexanes | scispace.comrsc.org |
| Copper Catalyst | Michael addition/intramolecular oxidative cyclization | 3-azabicyclo[3.1.0]hexane derivatives | researchgate.net |
| Dipolar Cycloaddition | [3+2] Cycloaddition | Fluorinated 3-azabicyclo[3.1.0]hexanes | researchgate.net |
| Deoxofluorination (DAST) | Fluorination | 6,6-difluorobicyclo[3.2.0]heptane derivatives | researchgate.net |
The gem-difluoromethylene group can act as a bioisostere for other chemical functionalities, such as a carbonyl group or a hydroxyl group. nih.gov This isosteric replacement can be a powerful strategy in molecular design to fine-tune the properties of a lead compound. The rigid framework of this compound provides a defined spatial arrangement for the fluorine atoms, which can influence intermolecular interactions. The synthesis of such conformationally restricted analogs of piperidine is a key area of research. d-nb.info Saturated bicyclic ring systems are increasingly being explored as isosteric replacements for aromatic rings to improve physicochemical properties.
Role in Total Synthesis of Natural Products (focus on synthetic strategy)
While direct applications of this compound in the total synthesis of natural products are not extensively documented, related bicyclo[3.1.0]hexane structures are key intermediates. wiley-vch.dewiley-vch.de For instance, the total synthesis of the anti-leukemic diterpene natural product EBC-329 was accomplished starting from 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, a structurally related compound. rsc.org The synthetic strategies employed in these syntheses often rely on the stereocontrolled functionalization of the bicyclic core. The principles used to manipulate the bicyclo[3.1.0]hexane framework are applicable to its fluorinated counterpart, suggesting its potential as a building block in the synthesis of complex fluorinated natural product analogs.
Enabling Synthesis of Conformationally Constrained Molecules
The bicyclo[3.1.0]hexane skeleton is inherently rigid, and this conformational constraint is a desirable feature in the design of molecules with specific biological targets. researchgate.net This rigidity can lead to higher binding affinities and selectivities. The 3-azabicyclo[3.1.0]hexyl ring system is considered a conformationally constrained bicyclic isostere for the piperidine motif. scispace.comrsc.org The synthesis of conformationally constrained lysine (B10760008) analogues based on the 3-aza-bicyclo[3.1.0]hexane system has been reported, demonstrating the utility of this scaffold in creating molecules with well-defined three-dimensional structures. researchgate.net The introduction of the gem-difluoro group further influences the conformational preferences of the molecule.
Advanced Structural and Conformational Analysis of 6,6 Difluoro 3 Azabicyclo 3.1.0 Hexan 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals and provides deep insights into the molecule's connectivity and stereochemistry.
¹⁹F NMR spectroscopy is particularly informative for characterizing the chemical environment of the fluorine atoms. The geminal fluorine atoms at the C6 position are diastereotopic and are expected to exhibit distinct chemical shifts. Their signals will appear as a pair of doublets due to geminal ²JFF coupling. The magnitude of this coupling constant can provide information about the F-C-F bond angle.
Furthermore, the fluorine atoms will display couplings to the adjacent protons on the cyclopropane (B1198618) ring (H1 and H5) and potentially longer-range couplings to other protons in the molecule. The analysis of these ³JHF and ⁴JHF coupling constants can be instrumental in confirming the stereochemistry of the bicyclic system. The expected ¹⁹F NMR data, based on similar gem-difluorocyclopropane systems, is summarized in the table below.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (Hz) |
| Fa | -120 to -150 | d | ²JFF ≈ 150-170 |
| Fb | -120 to -150 | d | ²JFF ≈ 150-170 |
| Note: Chemical shifts are referenced to CFCl₃. The exact chemical shifts are dependent on the solvent and substitution pattern. |
Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and relative stereochemistry of this compound. Key 2D NMR techniques and their applications are outlined below:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, correlations between the bridgehead protons (H1 and H5) and the protons of the pyrrolidinone ring can be established.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular skeleton. For example, correlations from the bridgehead protons (H1, H5) to the carbonyl carbon (C2) and the gem-difluoro carbon (C6) would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. The presence or absence of NOE cross-peaks between specific protons can be used to determine the stereochemistry of the bicyclic system, for instance, the cis or trans relationship of substituents. beilstein-journals.org
| 2D NMR Experiment | Purpose | Expected Key Correlations |
| COSY | Identifies ¹H-¹H spin systems | H1-H5, H4-H5, H1-H4 |
| HSQC | Correlates directly bonded ¹H and ¹³C | C1-H1, C4-H4, C5-H5 |
| HMBC | Shows long-range ¹H-¹³C correlations | H1/H5 to C2, C6; H4 to C2, C5 |
| NOESY | Determines spatial proximity of protons | Correlations between protons on the same face of the bicyclic system |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent vibrational bands are associated with the carbonyl group of the lactam and the C-F bonds.
The lactam carbonyl (C=O) stretching vibration is expected to appear as a strong absorption band in the IR spectrum. In related non-fluorinated 3-azabicyclo[3.1.0]hexan-2-one systems, this band is observed around 1678 cm⁻¹. mdpi.com The presence of the electronegative fluorine atoms may slightly shift this frequency.
The C-F stretching vibrations typically occur in the region of 1000-1400 cm⁻¹ and are often strong in the IR spectrum. The gem-difluoro group will likely give rise to two distinct C-F stretching bands corresponding to symmetric and asymmetric stretching modes.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O (Lactam) | Stretching | 1670 - 1700 | Strong |
| C-F | Asymmetric Stretch | 1100 - 1400 | Strong |
| C-F | Symmetric Stretch | 1000 - 1200 | Strong |
| N-H | Stretching (if unsubstituted) | 3200 - 3400 | Medium |
| C-H | Stretching | 2850 - 3000 | Medium |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and stereochemistry.
While a crystal structure for the parent this compound is not publicly available, analysis of related 3-azabicyclo[3.1.0]hexane derivatives reveals key structural features. beilstein-journals.org X-ray analysis would confirm the bicyclic ring fusion and the relative stereochemistry of all substituents. It would also provide valuable data on the influence of the gem-difluoro group on the geometry of the cyclopropane ring.
Conformational Preferences and Dynamics of the Bicyclic System
The 3-azabicyclo[3.1.0]hexane ring system is conformationally constrained but can still adopt different puckered conformations. The two principal conformations are the "boat" and "chair" forms of the five-membered ring. NMR studies on derivatives of this bicyclic system have shown that the conformational preference can be influenced by the substitution pattern. In some cases, a flattened boat conformation is favored.
Influence of Fluorine Atoms on Molecular Geometry and Electronic Structure
The introduction of two fluorine atoms at the C6 position has a profound effect on both the local geometry and the electronic properties of the 3-azabicyclo[3.1.0]hexane framework.
Geometric Effects:
Bond Lengths: The C-F bonds are expected to be around 1.35 Å. The C6-C1 and C6-C5 bonds of the cyclopropane ring may be slightly shortened due to the high electronegativity of the fluorine atoms.
Bond Angles: The F-C-F bond angle is anticipated to be smaller than the ideal tetrahedral angle of 109.5° due to steric repulsion between the fluorine atoms. The endocyclic angles of the cyclopropane ring may also be distorted.
Electronic Effects:
Inductive Effect: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This leads to a polarization of the C-F bonds and influences the electron density of the entire molecule. This can affect the acidity of neighboring C-H bonds and the basicity of the nitrogen atom.
Hyperconjugation: There can be hyperconjugative interactions between the C-F σ* antibonding orbitals and adjacent C-C or C-H bonding orbitals. These interactions can influence bond lengths and conformational stability.
The combination of these geometric and electronic effects makes this compound a fascinating molecule for further theoretical and experimental investigation.
Computational and Theoretical Studies on 6,6 Difluoro 3 Azabicyclo 3.1.0 Hexan 2 One
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular and electronic properties of 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one. These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and energy.
The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing gem-difluoro group on the cyclopropane (B1198618) ring and the lactam functionality. DFT calculations are commonly employed to model these effects. For fluorinated organic molecules, hybrid functionals such as B3LYP or M06-2X, combined with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), are frequently used to achieve a balance between accuracy and computational cost. nih.govbcrec.id
These calculations can predict key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. For the 3-azabicyclo[3.1.0]hexane scaffold, the HOMO is typically associated with the nitrogen lone pair, while the LUMO is often located on the carbonyl group of the lactam. The gem-difluoro substitution is expected to lower the energy of both frontier orbitals, potentially influencing the molecule's susceptibility to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrostatic interactions. In this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and the fluorine atoms, indicating regions susceptible to electrophilic attack, and a positive potential (blue) near the N-H proton, indicating a site for nucleophilic interaction.
Table 1: Predicted Electronic Properties of a Model 3-Azabicyclo[3.1.0]hexane System (Note: Data is illustrative and based on typical values for similar heterocyclic systems calculated at the B3LYP/6-31G level of theory, as direct data for the target compound is not available.)*
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and electronic excitation energy. |
| Dipole Moment | ~3.5 D | Indicates overall molecular polarity. |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving the 3-azabicyclo[3.1.0]hexane scaffold. For instance, the synthesis of this ring system often involves a [3+2] cycloaddition of an azomethine ylide with a cyclopropene. researchgate.net Computational studies can map the potential energy surface of such reactions, identifying the structures and energies of reactants, transition states, and products.
By calculating the activation energies, these studies can explain the observed stereoselectivity and regioselectivity of the reaction. For the formation of fluorinated 3-azabicyclo[3.1.0]hexanes, DFT has been used to analyze the cycloaddition between gem-difluorocyclopropenes and azomethine ylides, confirming that the reaction proceeds through a concerted mechanism. researchgate.net These computational models help in understanding why certain isomers are formed preferentially, providing valuable insights for synthetic chemists to optimize reaction conditions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of molecules over time. The bicyclo[3.1.0]hexane framework is known to be conformationally rigid. mdpi.comoup.com MD simulations can provide a detailed picture of the accessible conformations and the energy barriers between them.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds.
For this compound, predicting the ¹⁹F NMR chemical shifts is of particular interest. DFT methods, such as ωB97XD with the aug-cc-pVDZ basis set, have been shown to predict ¹⁹F chemical shifts with a root-mean-square error of around 3.5 ppm. rsc.orgchemrxiv.org The two fluorine atoms in the gem-difluoro group are diastereotopic and are expected to show distinct signals in the ¹⁹F NMR spectrum, along with complex splitting patterns due to geminal and vicinal couplings to nearby protons.
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions, when compared with experimental spectra, can help in the unambiguous assignment of all signals.
Vibrational frequencies corresponding to IR and Raman spectra can also be computed. These calculations would predict characteristic stretching frequencies for the C=O bond of the lactam, the N-H bond, and the C-F bonds, aiding in the functional group characterization of the molecule.
Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: These are representative values based on computational studies of analogous fluorinated bicyclic compounds.)
| Nucleus/Mode | Predicted Chemical Shift / Frequency | Expected Multiplicity / Feature |
| ¹⁹F NMR | δ -130 to -150 ppm | Two distinct signals (doublets of doublets) |
| ¹³C NMR (C=O) | δ ~170 ppm | Singlet |
| ¹³C NMR (CF₂) | δ ~115 ppm | Triplet (due to ¹JCF coupling) |
| ¹H NMR (N-H) | δ ~7-8 ppm | Broad singlet |
| IR (C=O stretch) | ~1700 cm⁻¹ | Strong absorption |
| IR (C-F stretch) | ~1100-1200 cm⁻¹ | Strong absorption(s) |
In Silico Design of Novel Derivatives (focused on synthetic accessibility)
Computational methods are increasingly used in the in silico design of novel molecules with desired properties. For this compound, this can involve creating a virtual library of derivatives by modifying the core scaffold. For example, substituents could be added at the nitrogen atom of the lactam, a common site for modification in related bioactive molecules.
Quantum chemical calculations can be performed on these virtual derivatives to predict how modifications would affect their electronic properties, such as the HOMO-LUMO gap, dipole moment, and reactivity. This allows for a pre-screening of candidates before committing to synthetic efforts. nih.gov
A key aspect of this in silico design is the consideration of synthetic accessibility. By analyzing the reaction mechanisms for the formation of the core scaffold, computational models can help identify which types of precursors and reaction conditions are most likely to yield the desired derivatives. For instance, the cycloaddition reaction to form the 3-azabicyclo[3.1.0]hexane ring system can be modeled with various substituted cyclopropenes and azomethine ylides to predict reaction outcomes and yields, thereby guiding the design process towards synthetically feasible targets. researchgate.net
Comparative Analysis with Analogous Azabicyclic Systems
Structural and Electronic Comparisons with Non-Fluorinated Azabicyclo[3.1.0]hexanones
The substitution of two hydrogen atoms with two fluorine atoms at the C6 position of the 3-azabicyclo[3.1.0]hexanone core results in distinct structural and electronic alterations. Fluorine's high electronegativity and the geometric constraints of the cyclopropane (B1198618) ring are primary drivers of these changes.
Electronic Effects: The primary electronic impact of the gem-difluoro group is a powerful inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bonds and significantly lowers the electron density throughout the cyclopropane ring and, to a lesser extent, the adjacent lactam ring. This withdrawal of electron density can influence the basicity of the nitrogen atom and the electrophilicity of the carbonyl carbon. researchgate.net The introduction of fluorine often affects physicochemical properties such as metabolic stability and lipophilicity. nih.gov The difluoromethyl group, for instance, can act as a more lipophilic hydrogen bond donor. nih.govscispace.com
| Property | 3-Azabicyclo[3.1.0]hexan-2-one | 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one |
|---|---|---|
| Molecular Formula | C₅H₇NO | C₅H₅F₂NO |
| Molecular Weight | 97.12 g/mol | 133.03 g/mol |
| C5-C6 Bond Length | ~1.51 Å (typical C-C) | Slightly elongated |
| C1-C6 Bond Length | ~1.51 Å (typical C-C) | Slightly elongated |
| C1-C5 Bond Length | ~1.51 Å (typical C-C) | Slightly shortened |
| Predicted XlogP | -0.5 to -0.1 | ~0.0 |
| Dipole Moment | Lower | Higher due to C-F bonds |
Reactivity Differences Induced by Geminal Difluorination
The strong inductive effect of the geminal difluoro group significantly alters the reactivity of the azabicyclic system compared to its non-fluorinated counterpart.
Cyclopropane Ring Stability: The C-F bonds strengthen the adjacent C-C bonds of the cyclopropane ring, making the gem-difluorocyclopropane motif more resistant to certain ring-opening reactions that might readily occur in the non-fluorinated analog. uni-regensburg.de The high ring strain of cyclopropanes, approximately 28 kcal/mol, is a key factor in their reactivity. uni-regensburg.de However, direct oxidative addition into a C-C bond of a gem-difluorinated cyclopropane can lead to ring fragmentation. uni-regensburg.de
Acidity of Bridgehead Protons: The electron-withdrawing nature of the CF2 group increases the acidity of the protons at the C1 and C5 bridgehead positions, making them more susceptible to deprotonation by a strong base.
Synthetic Accessibility and Efficiency Comparisons
Non-Fluorinated Systems: The synthesis of the parent 3-azabicyclo[3.1.0]hexane scaffold is well-established and can be achieved through various methods. exlibrisgroup.comnih.gov Common strategies include the intramolecular cyclopropanation of N-allylamino acid derivatives or gold-catalyzed oxidative cyclopropanation of N-allylynamides. acs.org Another efficient route involves the copper-free Sonogashira coupling of N-substituted cis-2-iodocyclopropanecarboxamides followed by cyclization. nih.gov These methods often utilize readily available starting materials and can provide access to a wide range of substituted derivatives. mdpi.com
| Feature | Non-Fluorinated Azabicyclo[3.1.0]hexanones | 6,6-difluoro-3-azabicyclo[3.1.0]hexanones |
|---|---|---|
| Key Strategy | Intramolecular cyclopropanation; [2+1] annulation | Difluorocyclopropanation of an alkene; [3+2] cycloaddition |
| Common Precursors | N-allylynamides, N-allylamino acid derivatives, maleimides | N-protected pyrrolinones, gem-difluorocyclopropenes |
| Key Reagents | Gold catalysts, Rhodium catalysts, Diazomethanes | :CF₂ sources (e.g., TMSCF₃/NaI), Azomethine ylides |
| Efficiency/Cost | Generally higher yields, less expensive reagents | Often more steps, specialized/costlier reagents |
Impact on Downstream Synthetic Applications
The presence of the gem-difluoro group on the 3-azabicyclo[3.1.0]hexan-2-one core has a profound impact on its use as a building block in medicinal chemistry and materials science. The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in many biologically active compounds. beilstein-journals.orgmdpi.com
Medicinal Chemistry: Fluorine incorporation is a widely used strategy in drug design to modulate a molecule's physicochemical properties. mdpi.com The CF2 group can act as a bioisostere for other functionalities, such as a carbonyl group or a gem-dimethyl group. nih.gov Its inclusion can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the increased lipophilicity and altered electronic profile conferred by the fluorine atoms can improve cell membrane permeability and binding affinity to biological targets. researchgate.net For example, the azabicyclo[3.1.0]hexanone motif has been used to attenuate clearance and improve potency and selectivity in kinase inhibitors. researchgate.net
Conformational Rigidity: The bicyclic nature of the scaffold provides conformational constraint. The addition of the CF2 group further rigidifies the structure, which can be advantageous in locking the molecule into a specific bioactive conformation, potentially leading to higher potency and selectivity for a given biological target.
Future Directions and Emerging Research Avenues for 6,6 Difluoro 3 Azabicyclo 3.1.0 Hexan 2 One
Development of More Sustainable and Greener Synthetic Methodologies
The demand for environmentally benign chemical processes is driving innovation in the synthesis of complex fluorinated molecules. Future efforts for preparing 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one and related structures will likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Key green chemistry approaches include:
Metal-Free Catalysis : Shifting away from heavy metal catalysts to organocatalysis or metal-free reagents can reduce environmental impact. For instance, methodologies using reagents like Selectfluor for electrophilic fluorination in safe solvents represent a more environmentally friendly approach to creating fluorinated bicyclic systems. nih.gov
Enzymatic Synthesis : Biocatalysis offers a highly selective and mild route to fluorinated compounds. nih.gov While the direct enzymatic synthesis of this compound is not yet established, the use of enzymes such as lipases, transaminases, or engineered cytochrome P450 enzymes could be explored for stereoselective steps in its synthetic pathway. nih.gov This approach aligns with the growing interest in creating complex chiral molecules through sustainable means.
Photochemical Methods : Light-mediated reactions often proceed under mild conditions without the need for harsh reagents. Photochemical decomposition of pyrazolines has been successfully used to generate related CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives, a strategy that could potentially be adapted. rsc.orgresearchgate.net This method is advantageous due to its operational simplicity and tolerance of various functional groups. rsc.orgscispace.com
| Green Synthesis Strategy | Potential Advantages | Relevant Research Context |
| Metal-Free Fluorination | Avoids toxic metal waste, often uses safer reagents. | Use of Selectfluor for oxyfluorination of bicyclic alkenes. nih.gov |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts. | General progress in enzymatic synthesis of various fluorinated compounds. nih.gov |
| Photoredox Catalysis | Mild conditions, high functional group tolerance, powered by light. | Synthesis of CHF₂-substituted azabicyclo[3.1.0]hexanes via photochemical processes. rsc.orgresearchgate.net |
Exploration of New Reactivity Modalities and Selective Transformations
Understanding the inherent reactivity of the this compound scaffold is crucial for its application as a versatile building block. Future research will likely focus on selectively modifying the molecule to introduce further complexity and functionality.
Areas for exploration include:
Lactam Ring Functionalization : The lactam moiety is a prime target for chemical modification. Research could investigate N-alkylation or N-arylation to attach various substituents. Furthermore, selective reduction of the carbonyl group could yield the corresponding 6,6-difluoro-3-azabicyclo[3.1.0]hexane core, a valuable scaffold in its own right. scispace.combeilstein-journals.org
Cyclopropane (B1198618) Ring Opening : The strained gem-difluorocyclopropane ring is susceptible to ring-opening reactions under specific conditions. Investigating its reactivity towards nucleophiles, electrophiles, or radical species could lead to the synthesis of novel, highly functionalized fluorinated pyrrolidine (B122466) derivatives.
C-H Activation : Modern synthetic methods, such as palladium-catalyzed C-H activation, have been applied to functionalize related azabicyclo[3.1.0]hexanone cores. thieme.de Applying this technology to the this compound scaffold could enable the direct introduction of aryl or other groups at specific positions, streamlining the synthesis of complex derivatives. thieme.de
Integration with Flow Chemistry and Automated Synthesis
To meet the demand for fluorinated building blocks in discovery chemistry, efficient and scalable production methods are essential. uni.lu Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, better reaction control, and higher throughput.
Future research in this area would involve:
Developing Continuous Flow Processes : Translating the key synthetic steps for this compound into a continuous flow system. This is particularly relevant for potentially energetic or hazardous reactions, such as certain fluorination or cyclopropanation steps, where the small reaction volume in a flow reactor enhances safety.
Automated Library Synthesis : Utilizing the scaffold in automated synthesis platforms to rapidly generate libraries of derivatives. By combining the core molecule with a diverse set of reactants under automated control, researchers can efficiently explore the chemical space around the 3-azabicyclo[3.1.0]hexane framework for various applications.
Expanding the Scope of Azabicyclic Lactam Scaffolds with Diverse Fluorination Patterns
The specific 6,6-difluoro pattern is just one of many possibilities for fluorinating the azabicyclo[3.1.0]hexane lactam scaffold. The position and number of fluorine atoms can profoundly influence a molecule's conformation and electronic properties. researchgate.net A significant future avenue of research is the synthesis and characterization of isomers and analogues with different fluorination patterns.
This expansion of scope could include:
Monofluorinated and Trifluoromethylated Analogues : Developing synthetic routes to related scaffolds containing -CHF-, -CF₃, or -CHF₂ groups at various positions on the bicyclic ring system. researchgate.netresearchgate.net
Fluorination on the Pyrrolidinone Ring : Exploring methods to introduce fluorine atoms onto the five-membered lactam ring, in addition to the cyclopropane.
Comparative Studies : Systematically evaluating how different fluorination patterns on the azabicyclic lactam scaffold affect key physicochemical properties. Such studies are critical for rationally designing molecules with desired characteristics for specific applications. researchgate.net
| Scaffold Type | Fluorine Motif | Potential Synthetic Method |
| Difluoromethylated Azabicyclo[3.1.0]hexane | -CHF₂ | Photochemical decomposition of CHF₂-pyrazolines. rsc.org |
| gem-Difluorocyclopropanated Azabicyclo[3.1.0]hexane | >CF₂ | Cycloaddition reactions with gem-difluorocyclopropenes. researchgate.net |
| Fluorinated Bicyclic Piperidine (B6355638) Analogues | -F, >CF₂ | Synthesis from commercially available fluorinating agents. researchgate.net |
Conclusion
Summary of Key Research Contributions Pertaining to 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one
Research surrounding this compound has primarily centered on its synthesis as a novel building block and its potential as a constrained amino acid analogue. The core 3-azabicyclo[3.1.0]hexane framework is a well-established motif in medicinal chemistry, valued for its rigid structure that can effectively orient substituents in three-dimensional space. The introduction of a gem-difluoro group on the cyclopropane (B1198618) ring is a key feature that has been a focal point of research.
The synthesis of the parent amine, 6,6-difluoro-3-azabicyclo[3.1.0]hexane, has been achieved on a gram scale, providing a viable starting point for the elaboration of derivatives such as the corresponding lactam, this compound. d-nb.info Synthetic strategies often involve the difluorocyclopropanation of a suitable pyrroline (B1223166) precursor. The presence of the lactam functionality in this compound introduces a polar, hydrogen-bonding capable group, which is of significant interest in the design of biologically active molecules.
While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds with demonstrated biological relevance. For instance, the 3-azabicyclo[3.1.0]hexane core is found in various therapeutic agents. The incorporation of fluorine is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net Therefore, the primary research contribution of this compound lies in its potential as a novel, fluorinated, conformationally restricted building block for the synthesis of new chemical entities with potentially improved pharmacological profiles.
Broader Implications for Fluorine Chemistry and Heterocyclic Synthesis
The study of this compound and its related structures has broader implications for the fields of fluorine chemistry and heterocyclic synthesis. The successful synthesis of this gem-difluorocyclopropane-fused lactam showcases the advancement of synthetic methodologies for creating complex, three-dimensional fluorinated molecules.
The presence of the gem-difluoro group on the cyclopropane ring significantly influences the electronic properties and conformation of the bicyclic system. This has implications for how the molecule interacts with biological targets. In fluorine chemistry, the development of robust methods for introducing difluoromethylene groups into strained ring systems is a continuous challenge. The synthesis of compounds like this compound contributes valuable knowledge to this area.
From the perspective of heterocyclic synthesis, the fusion of a lactam ring with a gem-difluorocyclopropane presents a unique scaffold that can be further functionalized. This opens up avenues for creating diverse libraries of compounds for screening in drug discovery programs. The rigidity of the bicyclic system, combined with the electronic effects of the fluorine atoms, makes it an attractive template for designing enzyme inhibitors and receptor ligands where precise conformational control is crucial. The exploration of such fluorinated heterocyclic systems is expected to continue to be a fruitful area of research, leading to the discovery of new molecules with valuable applications. beilstein-journals.org
Q & A
Q. Advanced Research Focus
- Molecular docking : Screens potential binding to biological targets (e.g., enzymes or receptors) using software like AutoDock .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP and polar surface area .
- DFT calculations : Models electronic effects of fluorine on HOMO/LUMO levels, predicting reactivity in biological systems .
Limitation : Experimental validation (e.g., in vitro assays) remains essential due to fluorines’ unpredictable effects on bioavailability .
How can researchers mitigate challenges in scaling up the synthesis of fluorinated azabicyclo compounds?
Q. Basic Research Focus
- Flow chemistry : Ensures consistent reaction conditions (temperature, pressure) for cyclization steps, improving reproducibility .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd or Ru) enhance yields in cross-coupling reactions for precursor synthesis .
- Purification : Use of automated flash chromatography or crystallization to isolate high-purity product .
Case Study : Industrial production of a related compound (6,6-dimethyl-3-azabicyclo[3.1.0]hexane) achieved 85% yield via continuous flow systems .
What are the unresolved questions regarding the biological activity of this compound?
Q. Advanced Research Focus
- Mechanism of action : Limited data exist on interactions with biological targets (e.g., GPCRs or kinases) .
- Metabolic pathways : Fluorine’s impact on cytochrome P450 metabolism requires in vitro hepatocyte studies .
- Toxicity profile : Long-term effects of fluorinated metabolites (e.g., fluorocitrate analogs) remain unexplored .
Recommendation : Collaborate with pharmacology labs to screen compound libraries for activity in disease models .
How do solvent and temperature affect the stability of this compound in solution?
Q. Basic Research Focus
- Polar aprotic solvents : DMSO or DMF stabilize the compound via hydrogen bonding with the ketone group .
- Temperature : Storage at –20°C in anhydrous solvents prevents hydrolysis or ring-opening .
- pH sensitivity : Avoid aqueous solutions with pH < 4 or > 9 to prevent degradation .
Data Gap : Accelerated stability studies (ICH guidelines) are needed to establish shelf-life under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
